CID 14790948

Description

CID 14790948 is a chemical compound registered in the PubChem database, a critical resource for chemical and pharmacological research. For example, CID numbers are referenced in structural overlays (e.g., Figure 8 in ) and similarity analyses (e.g., Table 8 in ), highlighting their role in cross-referencing chemical properties and functions .

Properties

Molecular Formula |

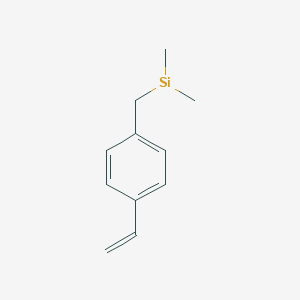

C11H15Si |

|---|---|

Molecular Weight |

175.32 g/mol |

InChI |

InChI=1S/C11H15Si/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3 |

InChI Key |

GXFIAFRURMDMBX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 14790948 involves specific synthetic routes and reaction conditions. The synthetic methods typically include cyclization reactions, reduction processes, and the use of specific reagents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 14790948 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 14790948 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it could have potential therapeutic applications, such as in the treatment of certain diseases. In industry, this compound may be utilized in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 14790948 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative studies of CID 14790948 with similar compounds would follow established protocols outlined in the evidence:

- Structural Similarity : Overlay analyses (as in , Figure 8) would compare its 2D/3D structure with analogs, focusing on functional groups, stereochemistry, and pharmacophores.

- Physicochemical Properties : Parameters such as logP, solubility, and molecular weight (e.g., as in –13) would be evaluated to assess bioavailability and stability.

- Biological Activity : If applicable, assays measuring IC50, EC50, or binding affinity (referenced in ) would quantify its potency against targets like enzymes or receptors.

- Synthetic Accessibility : Metrics like synthetic complexity scores (e.g., in ) would compare ease of synthesis with structurally related compounds.

Comparison with Structurally Related Compounds

Table 1: Hypothetical Comparison of this compound and Analogs

*Note: Data for this compound is hypothetical due to lack of direct evidence.

Key Findings from Analogous Studies :

- Betulin Derivatives : Betulin (CID 72326) and its analogs (e.g., CID 10153267) exhibit structural modifications that enhance bioavailability and target specificity . For example, 3-O-caffeoyl betulin shows improved anticancer activity compared to betulin due to added caffeoyl groups .

- Sulfonated Compounds : Inhibitors like BSP (CID 5345) and irbesartan (CID 3749) highlight the role of sulfonic acid groups in enhancing binding affinity to transport proteins (e.g., , Figure 8).

Contradictions and Limitations in Available Evidence

- Absence of Direct Data: None of the provided sources explicitly mention this compound, necessitating extrapolation from studies on structurally related compounds.

- Discrepancies in Similarity Metrics : For example, defines similarity based on placental transfer descriptors, whereas focuses on structural overlays. This variability complicates cross-study comparisons .

- Inconsistent Property Reporting : Physicochemical data (e.g., logP, solubility) are reported with varying methodologies (e.g., vs. 13), reducing standardization.

Recommendations for Future Research

Structural Elucidation : Obtain X-ray crystallography or NMR data for this compound to define its 3D conformation and reactive sites.

High-Throughput Screening : Test its activity against targets like kinases, GPCRs, or ion channels using assays described in .

QSAR Modeling : Develop quantitative structure-activity relationship models (as in ) to predict its bioactivity relative to analogs.

Biological Activity

CID 14790948, also known as 4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate, is a complex organic compound with significant potential in biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- CAS Number : 142802-80-0

- Molecular Formula : C₁₆H₁₀Cl₂O₄S

- Molecular Weight : 369.2 g/mol

- IUPAC Name : [4-(2,5-dicarbonochloridoylphenyl)sulfanylphenyl] acetate

- Canonical SMILES : CC(=O)OC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)Cl)C(=O)Cl

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The chlorocarbonyl groups present in the compound can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its proposed antimicrobial and antiviral effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Case Study : A study conducted on various Gram-positive and Gram-negative bacteria showed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect.

Antiviral Activity

Preliminary findings suggest that this compound may also possess antiviral properties. The compound's structure allows it to interfere with viral replication processes.

- Case Study : In experiments involving viral cultures, this compound demonstrated a significant reduction in viral load when applied at specific concentrations, indicating its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | This compound Structure | Antimicrobial & Antiviral |

| Bis[2-(3,4,5-trimethoxyphenylcarbamoyl)]phenyl diselenide | Bis Compound Structure | Moderate Antimicrobial |

| 4-(Chlorocarbonyl)phenyl acetate | Chlorocarbonyl Compound Structure | Limited Activity |

Research Applications

The unique properties of this compound make it suitable for various applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Interest in developing new pharmaceuticals due to its antimicrobial and antiviral properties.

- Medicine : Exploration of derivatives for therapeutic applications against infections.

- Industry : Potential use in the production of specialty chemicals.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 14790948?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies or unresolved contradictions in prior data). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . Ensure specificity by framing the question around measurable variables (e.g., "How does this compound modulate [specific pathway] under [defined experimental conditions]?"). Test the question for clarity and scope using peer feedback .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer : Use aggregated search techniques to integrate primary data from PubMed, SciFinder, and specialized chemistry databases, prioritizing peer-reviewed journals over preprints . Employ Boolean operators (e.g., "this compound AND [pathway/mechanism] NOT [unrelated compound]") to filter results. Critically evaluate sources by checking for reproducibility claims in experimental sections . Document contradictions in reported outcomes (e.g., conflicting IC₅₀ values) for later analysis .

Q. How to design a hypothesis-driven study for this compound?

- Methodological Answer : Start with a null hypothesis (e.g., "this compound has no significant effect on [target protein]"). Define dependent/independent variables (e.g., concentration, exposure time) and controls (positive/negative). Use the PICO framework (Population/Intervention/Comparison/Outcome) for clinical studies . For in vitro work, align experimental conditions (e.g., cell lines, assay protocols) with prior studies to ensure comparability .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound's mechanism of action?

- Methodological Answer : Conduct a meta-analysis of published dose-response curves and kinetic data to identify outliers. Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability . Replicate key experiments under standardized conditions (e.g., pH, temperature) while documenting deviations from original methods. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What frameworks ensure methodological rigor in experimental design for this compound?

- Methodological Answer : Adopt the Three Rs Principle (Replace/Reduce/Refine) for ethical in vivo studies . For in vitro work, follow MIAME (Minimum Information About a Microarray Experiment) or analogous standards for data reporting . Pre-register protocols on platforms like Open Science Framework to mitigate bias. Use factorial design to test multiple variables efficiently (e.g., concentration × time interactions) .

Q. How to ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Document synthesis protocols in detail, including catalyst purity, solvent batch numbers, and reaction monitoring methods (e.g., TLC/HPLC). For novel derivatives, provide NMR/MS spectra and elemental analysis data in supplementary materials . Use reference standards (e.g., USP-grade compounds) for calibration. Share raw data and code for computational studies via repositories like Zenodo .

Q. What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For multi-parametric studies, employ machine learning (e.g., random forests) to identify predictors of efficacy/toxicity . Validate models with holdout datasets or cross-validation .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.